molecular formula C20H12ClIN2O2 B11702014 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

Cat. No.: B11702014
M. Wt: 474.7 g/mol
InChI Key: SZMYCMNTDANRLW-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a benzoxazole ring, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodinated benzamide moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for its synthesis.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, and dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide is unique due to its specific combination of a chlorophenyl group, benzoxazole ring, and iodinated benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H12ClIN2O2

Molecular Weight

474.7 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

InChI

InChI=1S/C20H12ClIN2O2/c21-14-5-1-13(2-6-14)20-24-17-11-16(9-10-18(17)26-20)23-19(25)12-3-7-15(22)8-4-12/h1-11H,(H,23,25)

InChI Key

SZMYCMNTDANRLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)I)Cl

Origin of Product

United States

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